molecular formula C24H29N B8368381 2-(2,2-Diphenyl-4-pentenyl)quinuclidine CAS No. 68676-98-2

2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Cat. No. B8368381
Key on ui cas rn: 68676-98-2
M. Wt: 331.5 g/mol
InChI Key: FSHIOOFVIRXGND-UHFFFAOYSA-N
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Patent
US04125531

Procedure details

0.50 Parts of 2-(2,2-diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane is dissolved in 50 parts by volume of ethanol. This solution is then added to a Parr hydrogenation bottle which contains 0.05 parts of 5% palladium-on-carbon. The mixture is hydrogenated at room temperature and atmosphere pressure using a 50 ml buret to measure hydrogen uptake. After the hydrogenation is completed the catalyst is removed by filtration. The solution is then stripped in vacuo to afford a gum. Crystallization of this gum from methanol/water affords a white solid which is dried in vacuo at 60° C. for 4 hours to give 2-(2,2-diphenylpentyl)-1-azabicyclo[2.2.2]octane. This compound melts at about 115°-117.5° C. and is represented by the following structural formula ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([CH2:17][CH:18]=[CH2:19])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(O)C.[Pd]>[C:20]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:17][CH2:18][CH3:19])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CC=C)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution is then added to a Parr hydrogenation bottle which
CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
to afford a gum
CUSTOM
Type
CUSTOM
Details
Crystallization of this gum from methanol/water
CUSTOM
Type
CUSTOM
Details
affords a white solid which
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 60° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CCC)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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